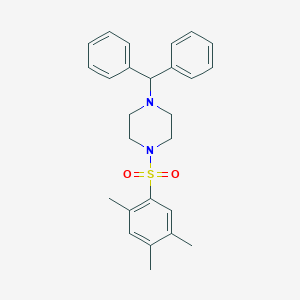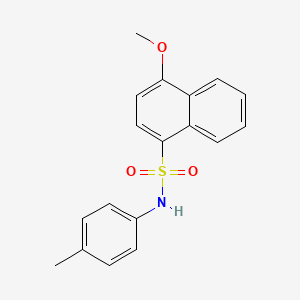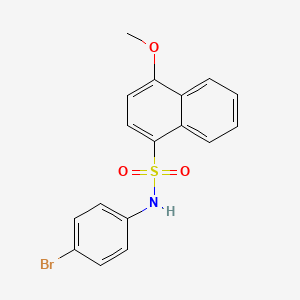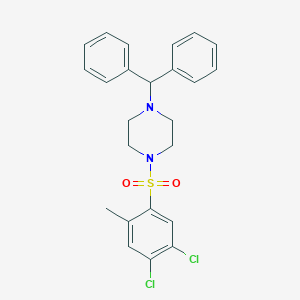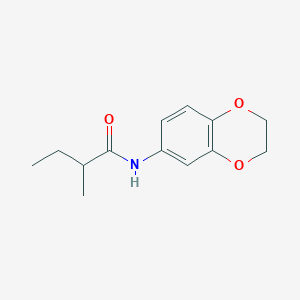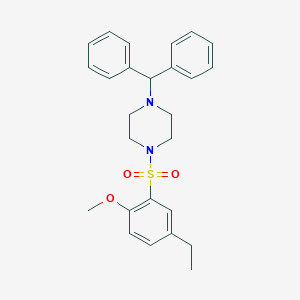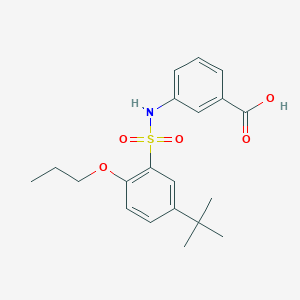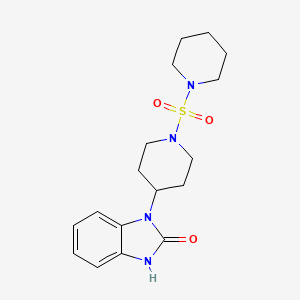
3-(1-piperidin-1-ylsulfonylpiperidin-4-yl)-1H-benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-piperidin-1-ylsulfonylpiperidin-4-yl)-1H-benzimidazol-2-one, also known as PIPSO, is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been found to have a wide range of applications in the field of biochemistry and physiology.
作用机制
The mechanism of action of 3-(1-piperidin-1-ylsulfonylpiperidin-4-yl)-1H-benzimidazol-2-one involves the inhibition of specific proteins involved in cell division and oxidative stress. This compound binds to these proteins and prevents them from functioning properly, which leads to the inhibition of cell growth and the reduction of oxidative stress in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has been found to have anti-inflammatory effects and can reduce the production of cytokines, which are involved in the immune response. This makes it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of 3-(1-piperidin-1-ylsulfonylpiperidin-4-yl)-1H-benzimidazol-2-one is its high purity and yield, which makes it ideal for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are a number of future directions for research on 3-(1-piperidin-1-ylsulfonylpiperidin-4-yl)-1H-benzimidazol-2-one. One area of research is in the development of new cancer therapies based on this compound. Another area of research is in the development of new neuroprotective agents for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, research on the anti-inflammatory properties of this compound could lead to the development of new treatments for inflammatory disorders such as rheumatoid arthritis.
合成方法
3-(1-piperidin-1-ylsulfonylpiperidin-4-yl)-1H-benzimidazol-2-one can be synthesized using a variety of methods, including the reaction of 4-(chloromethyl)-1,1-dimethylpiperidine with 1-piperidine-1-ylsulfonylpiperidine and 2-aminobenzimidazole. Another method involves the reaction of 4-(chloromethyl)-1,1-dimethylpiperidine with 1-piperidine-1-ylsulfonylpiperidine and 2-nitrobenzimidazole, followed by reduction with hydrogen gas. These methods have been successful in producing this compound with high yields and purity.
科学研究应用
3-(1-piperidin-1-ylsulfonylpiperidin-4-yl)-1H-benzimidazol-2-one has been found to have a wide range of applications in scientific research. One of the most promising areas of research is in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. This makes it a potential candidate for the development of new cancer therapies.
Another area of research where this compound has shown promise is in the treatment of neurological disorders. This compound has been found to have neuroprotective effects and can reduce the damage caused by oxidative stress in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
3-(1-piperidin-1-ylsulfonylpiperidin-4-yl)-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c22-17-18-15-6-2-3-7-16(15)21(17)14-8-12-20(13-9-14)25(23,24)19-10-4-1-5-11-19/h2-3,6-7,14H,1,4-5,8-13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPTWZWHFLFBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546954.png)
![N-[3-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7546964.png)

![1-[3-(Morpholine-4-carbonyl)-phenyl]-pyrrolidi n-2-one](/img/structure/B7546972.png)
![N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-4-methylsulfonylbenzamide](/img/structure/B7546978.png)
![(2S)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7546985.png)
